molecular formula C8H7BrN4 B1521941 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline CAS No. 1129540-72-2

4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline

Cat. No. B1521941
M. Wt: 239.07 g/mol
InChI Key: GYJPUYXXOGKMEE-UHFFFAOYSA-N
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Description

The compound “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” likely contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It’s also likely that the compound contains an aniline group, which is a phenyl group attached to an amino group .


Molecular Structure Analysis

The molecular structure of “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” would likely be determined by techniques such as NMR and MS analysis, as is common for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” would likely depend on the specific conditions and reagents used. Similar compounds have been involved in reactions with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” would be determined by its specific chemical structure. For instance, similar compounds have melting points in the range of 186-188 °C and densities around 2.102±0.06 g/cm3 .

Scientific Research Applications

Application 1: Anticancer Agents

  • Summary of the Application: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
  • Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
  • Results or Outcomes: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Application 2: Antimicrobial Activities

  • Summary of the Application: 1,2,4-triazole derivatives have been reported to have antimicrobial activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications were not detailed in the source .

Application 3: Ligand for Transition Metals

  • Summary of the Application: 3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications were not detailed in the source .

Application 4: Catalyst for the Synthesis of Esters

  • Summary of the Application: 3-Bromo-1H-1,2,4-triazole is from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications were not detailed in the source .

Application 5: Propellants, Explosives, Pyrotechnics

  • Summary of the Application: High nitrogen containing heterocyclic systems, including 1,2,4-triazole derivatives, have been used in a variety of applications, including propellants, explosives, and pyrotechnics .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications were not detailed in the source .

Application 6: Agrochemistry

  • Summary of the Application: Compounds containing triazole have an important application value in various fields, including agrochemistry .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications were not detailed in the source .

Application 7: Material Chemistry

  • Summary of the Application: Triazole derivatives have been used in material chemistry .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications were not detailed in the source .

Application 8: Antituberculosis

  • Summary of the Application: Triazole derivatives have shown antituberculosis activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications were not detailed in the source .

Safety And Hazards

The safety and hazards associated with “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” would depend on its specific chemical structure. Similar compounds have been classified as irritants and have specific handling and storage recommendations .

Future Directions

The future directions for research on “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” would likely depend on its properties and potential applications. For instance, if it shows promising activity against cancer cell lines, it could be further investigated as a potential anticancer agent .

properties

IUPAC Name

4-(3-bromo-1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-8-11-5-13(12-8)7-3-1-6(10)2-4-7/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJPUYXXOGKMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256858
Record name 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline

CAS RN

1129540-72-2
Record name 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129540-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole (0.51 g, 1.9 mmol), SnCl2-2H2O (2.14 g, 9.5 mmol) and EtOH (4 mL) was heated at reflux for 4 h. The reaction mixture was cooled to room temperature and basified with NaOH (2M aq.) until pH 7˜9. The resulting precipitate was filtered through Celite and washed with EtOH. The EtOH filtrate was concentrated in vacuo and the crude residue was dissolved in water and extracted with EtOAc (3×). The combined organics were dried (MgSO4) and concentrated in vacuo to provide the desired product as a white solid. 1H NMR (CDCl3, 400 MHz) δ 8.28 (s, 1H), 7.40 (d, 2H), 6.79 (d, 2H), 3.90 (br s, 2H).
Quantity
0.51 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kamenecka, R Jiang, X Song, D Duckett… - Journal of medicinal …, 2010 - ACS Publications
Given the significant body of data supporting an essential role for c-jun-N-terminal kinase (JNK) in neurodegenerative disorders, we set out to develop highly selective JNK inhibitors …
Number of citations: 65 pubs.acs.org

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